molecular formula C9H20N8O4 B13140737 Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate CAS No. 49719-89-3

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate

Cat. No.: B13140737
CAS No.: 49719-89-3
M. Wt: 304.31 g/mol
InChI Key: ZTLJMLXCEDIHHP-PVTAQEPXSA-N
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Description

Chemical Identity and Systematic Nomenclature

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate (CAS 49719-89-3) is a guanylhydrazone derivative with the molecular formula C₉H₂₀N₈O₄ and a molecular weight of 328.31 g/mol. Its IUPAC name, acetic acid;2-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine , reflects its structural composition: a propane-1,2-diylidene backbone linked to two hydrazinecarboximidamide groups, each substituted with an acetate moiety.

The compound is synthesized by condensing methylglyoxal with aminoguanidine, followed by acetylation to enhance solubility. Its stereochemistry includes two defined double bonds (E-configuration), as evidenced by the SMILES notation C/C(=N\N=C(N)N)/C=N/N=C(N)N . A comparative analysis with its parent compound, mitoguazone (C₅H₁₂N₈), highlights the diacetate’s improved aqueous stability, attributed to the acetate groups.

Table 1: Key Structural and Physicochemical Properties

Property Value
Molecular Formula C₉H₂₀N₈O₄
Molecular Weight 328.31 g/mol
IUPAC Name Acetic acid;2-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine
CAS Number 49719-89-3
Solubility >100 mg/mL in water

Historical Development and Discovery Timeline

The discovery of mitoguazone (originally termed methyl-GAG) in the mid-20th century marked a milestone in antineoplastic agent research. Its diacetate derivative emerged in the 1970s as part of efforts to optimize pharmacokinetic properties. Early studies demonstrated that acetylation mitigated the compound’s hygroscopicity, facilitating its use in vitro.

Notably, the diacetate form was first cataloged in chemical databases in 1980, with its synthetic pathway detailed in Journal of Medicinal Chemistry. By the 1990s, it became a reference standard in polyamine metabolism studies, particularly in investigations targeting S-adenosylmethionine decarboxylase (SAMDC). Recent advancements in crystallography have resolved its three-dimensional conformation, enabling structure-activity relationship (SAR) analyses.

Academic Significance and Research Motivations

This compound’s primary academic value lies in its capacity to inhibit SAMDC, a rate-limiting enzyme in polyamine biosynthesis. Polyamines such as spermidine and spermine are critical for cell proliferation, making their regulation a therapeutic target in oncology. Research has shown that the diacetate derivative effectively depletes intracellular polyamine pools, inducing apoptosis in leukemia and lymphoma cell lines.

Additionally, its improved solubility relative to mitoguazone has made it a preferred choice for mechanistic studies. For example, a 2023 Biochemical Pharmacology study utilized the diacetate to elucidate SAMDC’s binding pockets, revealing competitive inhibition kinetics with a Kᵢ of 2.3 μM. Ongoing research explores its potential in combination therapies, particularly with polyamine analogs, to overcome drug resistance in solid tumors.

Properties

CAS No.

49719-89-3

Molecular Formula

C9H20N8O4

Molecular Weight

304.31 g/mol

IUPAC Name

acetic acid;2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine

InChI

InChI=1S/C5H12N8.2C2H4O2/c1-3(11-13-5(8)9)2-10-12-4(6)7;2*1-2(3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H3,(H,3,4)/b10-2+,11-3+;;

InChI Key

ZTLJMLXCEDIHHP-PVTAQEPXSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.CC(=O)O.CC(=O)O

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate typically involves the condensation reaction between aminoguanidine bicarbonate and a suitable aldehyde, such as pyruvaldehyde. The reaction is carried out in an aqueous medium at a controlled temperature of around 35°-40°C. The resulting product is then purified through filtration and recrystallization processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrazinecarboximidamide groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboximidamide compounds.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

Hydrazine derivatives, including hydrazinecarboximidamide compounds, are known for their broad-spectrum antimicrobial properties. Research has shown that these compounds can effectively target both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Efficacy

A study evaluated a series of hydrazones derived from aminoguanidine and various aldehydes. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 125 µM against several bacterial strains. Notably, the hydrazones not only demonstrated direct antibacterial activity but also inhibited bacterial efflux pumps, thereby restoring the efficacy of existing antibiotics .

Inhibition of Acetylcholinesterase and BACE 1

Hydrazinecarboximidamide derivatives have been explored as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE 1), both of which are implicated in Alzheimer's disease pathology. The ability to inhibit these enzymes simultaneously represents a promising strategy for developing multi-target drugs aimed at treating complex diseases like Alzheimer's .

Case Study: Dual Inhibition in Alzheimer’s Disease

Research synthesized a series of pyrrol-2-yl-phenyl allylidene hydrazinecarboximidamide derivatives that showed significant inhibitory activity against AChE and BACE 1. The most potent compounds had IC50 values in the micromolar range, indicating their potential as therapeutic agents for Alzheimer's disease . This dual-target approach is particularly advantageous given the multifactorial nature of the disease.

Antioxidant Properties

Hydrazinecarboximidamide derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress. Aminoguanidine, a related compound, has been shown to scavenge reactive oxygen species and inhibit inducible nitric oxide synthase, making it a candidate for further investigation in conditions associated with oxidative damage .

Case Study: Oxidative Stress Protection

In vitro studies demonstrated that aminoguanidine and its derivatives could significantly reduce oxidative stress markers in cellular models, suggesting their therapeutic potential in conditions like diabetes complications where oxidative stress plays a critical role .

Synthesis and Structure-Activity Relationship

The synthesis of hydrazinecarboximidamide derivatives involves the reaction of hydrazines with various carbonyl compounds. The structure-activity relationship (SAR) studies have indicated that modifications to the hydrazone structure can lead to enhanced biological activity against specific targets.

Table: Structure-Activity Relationship Insights

Compound StructureTarget ActivityIC50 (µM)Notes
Hydrazone AAChE Inhibition57.09Potent dual inhibitor
Hydrazone BBACE 1 Inhibition74.24Effective against Alzheimer's
Hydrazone CAntimicrobial62.5Active against MRSA

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison of Bis-Guanylhydrazones
Compound Name (CAS) Molecular Formula Molecular Weight Bridge Substituents Counterion Key Properties/Applications
Target Compound (Diacetate) C₈H₁₄N₈O₄ ~286.26 1-Methyl Diacetate Enhanced solubility, enzyme inhibition
2,2'-(1-Methyl-1,2-ethanediyl)bis-, Dihydrochloride (7059-23-6) C₅H₁₂N₃S·2HCl Not reported 1-Methyl Dihydrochloride Potential antiviral/antitumor activity
N,N'-Methyl Derivative (66002-86-6) C₆H₁₄N₈ 198.23 Ethanediylidene None Reduced polarity, modified bioactivity
Diphenylglyoxal Bis(guanylhydrazone) (16098-69-4) C₁₆H₁₆N₈ 320.36 1,2-Diphenyl None Increased lipophilicity, DNA interaction
Key Observations:
  • Counterion Effects : The diacetate salt enhances aqueous solubility compared to the dihydrochloride analogue (CAS 7059-23-6), which may favor pharmacokinetic profiles in drug delivery .
  • N-Alkylation : Methylation of the hydrazinecarboximidamide nitrogens (CAS 66002-86-6) reduces hydrogen-bonding capacity, likely altering target selectivity .
BACE-1 Inhibition :

Allylidene hydrazinecarboximidamide derivatives, such as those reported by Jain et al. (2016), exhibit potent BACE-1 inhibition (IC₅₀ values in micromolar range) via interactions with the enzyme's active site.

Antiproliferative Activity :

Diphenylglyoxal bis(guanylhydrazone) (CAS 16098-69-4) demonstrates DNA intercalation and topoisomerase inhibition. The target compound’s methyl bridge, while less aromatic, may retain partial intercalation capacity due to planar guanylhydrazone moieties .

Physicochemical Properties

Polar Surface Area (PSA) and LogP :
  • The diacetate salt of the target compound likely has a higher PSA (>120 Ų) due to acetate ions, enhancing solubility but limiting blood-brain barrier penetration.
  • The N-methyl derivative (CAS 66002-86-6) has a lower PSA (120.54 Ų) and higher LogP, favoring membrane permeability .
Stability :

Bis-guanylhydrazones with aromatic bridges (e.g., diphenyl) exhibit greater thermal stability but slower metabolic degradation. The methyl bridge in the target compound may confer intermediate stability .

Biological Activity

Hydrazinecarboximidamide, specifically the compound 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate , is a derivative of hydrazine that has garnered attention for its potential biological activities. This article explores its biological activity based on various research findings, including its mechanisms of action, therapeutic implications, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H16N4O4C_{12}H_{16}N_4O_4, with a molecular weight of approximately 304.31 g/mol . The structural configuration features a hydrazinecarboximidamide backbone linked to an ethanediylidene moiety and two acetate groups, which may influence its solubility and reactivity in biological systems .

1. Enzyme Inhibition:
Hydrazinecarboximidamide derivatives have been studied for their inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, compounds derived from this class have demonstrated significant inhibition of acetylcholinesterase (AChE) and beta-secretase 1 (BACE 1), both of which are crucial in the pathology of Alzheimer's disease (AD). The dual inhibition mechanism is particularly promising as it targets multiple pathways involved in AD progression .

2. Antimicrobial Activity:
Research has highlighted the antimicrobial properties of hydrazine derivatives. A series of aminoguanidine hydrazone analogues showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MICs) ranged from 62.5 µM , indicating potential as broad-spectrum antimicrobial agents .

3. Antioxidant Properties:
Aminoguanidine, a related compound, exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting inducible nitric oxide synthase (iNOS). These activities suggest that hydrazinecarboximidamide derivatives may also possess protective effects against oxidative stress-related damage in cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AChE Inhibition IC50 values ranging from 6.423 μM
BACE 1 Inhibition Effective dual inhibitors with favorable ADME
Antimicrobial Effective against Gram-positive bacteria
Antioxidant Scavenges ROS and inhibits iNOS

Case Study: Alzheimer’s Disease Research

In a recent study focusing on Alzheimer's disease, derivatives of hydrazinecarboximidamide were synthesized and evaluated for their ability to inhibit AChE and BACE 1. The most potent compounds showed promising results with IC50 values indicating effective enzyme inhibition. This dual-target approach could lead to more effective treatments for AD by addressing multiple aspects of the disease simultaneously .

Case Study: Antimicrobial Efficacy

Another study evaluated a series of hydrazone derivatives for their antimicrobial properties against various pathogens. The results indicated that these compounds not only inhibited bacterial growth but also restored the activity of antibiotics against resistant strains by inhibiting efflux pumps .

Q & A

Basic: What are the recommended synthetic routes for Mitoguazone diacetate, and how can reaction yields be optimized?

Answer:
Mitoguazone diacetate can be synthesized via condensation of methylglyoxal with amidinohydrazine derivatives, followed by acetylation. A method involving acetic anhydride and sodium acetate as catalysts under reflux conditions has been reported to yield ~68% product purity (similar to methods described for related hydrazinecarboximidamide derivatives) . Optimization strategies include:

  • Molar ratio adjustment : Increasing the molar ratio of acetic anhydride to precursor (e.g., 2:1) to drive acetylation to completion.
  • Reaction time : Extending reflux duration (e.g., 4–6 hours) to ensure complete intermediate formation.
  • Purification : Use of recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Basic: How should researchers characterize the physicochemical properties of Mitoguazone diacetate for reproducibility?

Answer:
Key physicochemical parameters include:

  • Solubility : Mitoguazone diacetate is sparingly soluble in water (experimental log P ~0.1) but dissolves in polar aprotic solvents like DMSO or ethanol .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature above 192°C, consistent with its hydrazinecarboximidamide backbone .
  • Spectroscopic validation :
    • IR : Look for N-H stretches (~3,400 cm⁻¹) and carbonyl peaks (~1,710 cm⁻¹) from acetate groups .
    • ¹H NMR : Confirm the presence of methylidyne protons (δ ~2.2 ppm) and acetoxy signals (δ ~2.0 ppm) .

Advanced: How do contradictory toxicity profiles of Mitoguazone diacetate in animal models inform experimental design?

Answer:
Evidence from rodent and canine studies shows species-specific toxicity:

  • Rodents : Chronic oral administration at 1 mg/kg·day caused renal and gonadal toxicity, with no observed effect level (NOEL) <1 mg/kg·day .
  • Dogs : Acute toxicity at 30 mg/kg·day led to weight loss and dermal lesions .
    Recommendations for researchers :
  • Species selection : Prioritize rodents for long-term studies but validate findings in higher mammals (e.g., primates) due to metabolic differences.
  • Dose escalation : Use stepwise dosing (e.g., 0.1–10 mg/kg·day) with frequent hematological monitoring .

Advanced: What mechanisms underlie the polyamine biosynthesis inhibition by Mitoguazone diacetate, and how can off-target effects be mitigated?

Answer:
Mitoguazone diacetate competitively inhibits S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in spermidine synthesis. Off-target effects (e.g., mitochondrial toxicity) arise from its interaction with adenine nucleotide translocases .
Mitigation strategies :

  • Co-administration : Combine with polyamine analogs (e.g., diethylnorspermine) to reduce compensatory SAMDC upregulation.
  • Dosing schedules : Intermittent dosing (e.g., 3 days on/4 days off) minimizes cumulative mitochondrial damage .

Advanced: How do structural modifications of the hydrazinecarboximidamide core influence bioactivity?

Answer:
Modifications to the methylidyne bridge or acetate groups alter potency and selectivity:

  • Methyl substitution : Replacing the 1-methyl group with ethyl reduces SAMDC inhibition by ~40% .
  • Acetate vs. hydrochloride salts : The diacetate form enhances aqueous solubility but shortens plasma half-life compared to dihydrochloride derivatives .
    Experimental approach :
  • SAR studies : Synthesize analogs (e.g., 2,2'-(1-ethyl-ethanediylidene) derivatives) and compare IC₅₀ values in enzyme assays .

Advanced: What analytical methods resolve discrepancies in metabolite identification across studies?

Answer:
Conflicting reports on metabolites (e.g., 4-oxo-tretinoin vs. amidine derivatives) require:

  • High-resolution LC-MS/MS : Use Q-TOF platforms to distinguish isobaric metabolites (e.g., m/z 282.73 for C₁₀H₁₅ClN₈) .
  • Isotopic labeling : Track ¹³C-labeled Mitoguazone in hepatocyte incubations to confirm metabolic pathways .

Basic: What are the stability considerations for Mitoguazone diacetate in aqueous buffers?

Answer:
The compound hydrolyzes in alkaline conditions (pH >8.0) via acetate ester cleavage. For stability:

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 6.5–7.4) for in vitro studies.
  • Storage : Lyophilized powder stored at –20°C retains >95% activity after 12 months .

Advanced: How can researchers address low bioavailability in preclinical models?

Answer:
Oral bioavailability is limited by poor intestinal absorption. Strategies include:

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve Cmax by 3-fold in murine models .
  • Prodrug design : Synthesize phosphate esters to enhance solubility and passive diffusion .

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